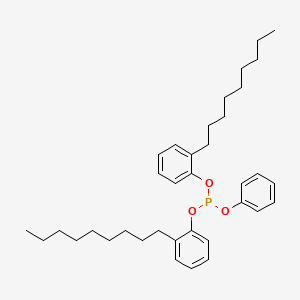

Bis(2-nonylphenyl) phenyl phosphite

Beschreibung

Bis(2-nonylphenyl) phenyl phosphite is an organophosphorus compound primarily used as an antioxidant and stabilizer in polymer formulations. Structurally, it consists of a central phosphorus atom bonded to one phenyl group and two 2-nonylphenyl groups via phosphite linkages (P–O–Ar). This configuration provides steric hindrance and radical-scavenging capabilities, making it effective in preventing thermal and oxidative degradation in materials such as polyvinyl chloride (PVC) and polyethylene (PE) .

Eigenschaften

CAS-Nummer |

25417-08-7 |

|---|---|

Molekularformel |

C36H51O3P |

Molekulargewicht |

562.8 g/mol |

IUPAC-Name |

bis(2-nonylphenyl) phenyl phosphite |

InChI |

InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)38-40(37-34-28-18-15-19-29-34)39-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3 |

InChI-Schlüssel |

LWTPMKNNAZQROV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with nonylphenol and phenol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of bis(2-nonylphenyl) phenyl phosphite involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2-nonylphenyl) phenyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and phenols.

Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Phosphates.

Hydrolysis: Phosphorous acid and phenols.

Substitution: Substituted phosphites.

Wissenschaftliche Forschungsanwendungen

Bis(2-nonylphenyl) phenyl phosphite has a wide range of applications in scientific research, including:

Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.

Biology: Studied for its potential effects on cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.

Wirkmechanismus

The primary mechanism of action of bis(2-nonylphenyl) phenyl phosphite is its ability to decompose hydroperoxides, which are harmful by-products of oxidation . By breaking down these hydroperoxides, the compound prevents the degradation of materials and enhances their stability. The molecular targets involved in this process include hydroperoxides and free radicals, which are neutralized by the phosphite groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphite Derivatives

Structural Analogues and Functional Performance

Key Compounds:

- Tris(nonylphenyl) phosphite (TNPP): Contains three nonylphenyl groups.

- Di-tert-butyl(phenyl)phosphite (Irgafos 168) : A commercial stabilizer with tert-butyl substituents. It oxidizes to phosphate derivatives, which can migrate from polymers .

- Triphenyl phosphite : A simpler analog with three phenyl groups, offering lower thermal stability due to reduced steric bulk .

Functional Comparison in Polymer Stabilization:

A study by LG Chem compared the performance of phosphites in vinyl chloride-based polymers (Table 1). Bis(2-nonylphenyl) phenyl phosphite (Entry 8, Table 1) demonstrated superior transparency and thermal stability compared to triphenyl phosphite (Entry 7) but required higher loadings (10 wt%) than tris(4-octylphenyl) phosphite (Entry 9, 3 wt%). This suggests that alkyl chain length and substitution patterns critically influence efficacy.

Table 1: Performance of Phosphites in Polymer Stabilization

Degradation Pathways and Environmental Impact

Bis(2-nonylphenyl) phenyl phosphite shares degradation concerns with TNPP. Hydrolysis or oxidation of TNPP yields tris(2-nonylphenyl) phosphate, a persistent compound detected in PE packaging . Similarly, Irgafos 168 degrades into phosphate derivatives, which are more mobile and pose leaching risks .

Table 2: Computational Data for Phosphite Additives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| Tris(2-methylphenyl) phosphite | -6.43 | -0.57 | 4.78 | |

| Bis(2-ethylhexyl) phenyl phosphite | -6.53 | -0.50 | 4.53 | |

| Trioctyl phosphite | -6.65 | 0.40 | 4.50 |

Toxicological and Regulatory Considerations

- Neurotoxicity : Older studies on phenyl phosphates (e.g., triorthotolyl phosphate) show neurotoxic effects in avian models, but phosphites generally exhibit lower acute toxicity due to their reduced cholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.